azocan-3-amine hydrochloride
CAS No.: 2137665-68-8
Cat. No.: VC11638778
Molecular Formula: C7H17ClN2
Molecular Weight: 164.7
Purity: 90
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137665-68-8 |
|---|---|
| Molecular Formula | C7H17ClN2 |
| Molecular Weight | 164.7 |
Introduction
Chemical Structure and Physicochemical Properties
Azocan-3-amine hydrochloride belongs to the class of nitrogen-containing heterocyclic compounds. Its molecular formula is C₇H₁₇ClN₂, with a molecular weight of 164.67 g/mol. The compound’s IUPAC name, azocan-3-amine hydrochloride, reflects its eight-membered azocane ring system with an amine group at the third position, coupled with a hydrochloride salt to enhance stability and solubility.
Structural Characteristics
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SMILES Notation:
NC1CCCCCNC1.Cl -
InChI Key: QJZFAJYNXQIGNJ-UHFFFAOYSA-N
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Canonical SMILES:
C1CCC(CNCC1)N.Cl
The presence of the azocane ring confers conformational flexibility, enabling interactions with hydrophobic pockets in kinase domains. The hydrochloride salt improves bioavailability, a critical factor in preclinical studies .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇ClN₂ |
| Molecular Weight | 164.67 g/mol |
| CAS Number | 2137665-68-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents |
Synthesis and Industrial Production
The synthesis of azocan-3-amine hydrochloride involves multi-step organic reactions, though detailed methodologies remain proprietary. Available data suggest a focus on aza-Michael addition and ring-closing metathesis as potential pathways. Industrial production prioritizes continuous flow synthesis to optimize yield and purity, leveraging precise control over reaction parameters such as temperature and solvent composition .
Key Synthetic Challenges
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Ring Strain Mitigation: The azocane ring’s strain necessitates careful selection of catalysts to prevent undesired side reactions.
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Amine Protection: Temporary protection of the amine group during synthesis ensures regioselectivity in subsequent steps.
Mechanism of Action: Targeting EGFR Mutations
Azocan-3-amine hydrochloride inhibits the ErbB family of receptor tyrosine kinases, with a pronounced affinity for EGFR mutants T790M and C797S. These mutations are associated with resistance to first- and second-generation EGFR inhibitors like gefitinib and erlotinib. The compound’s mechanism involves:
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Competitive ATP Binding: Displacement of ATP from the kinase domain, blocking autophosphorylation and downstream signaling.
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Irreversible Binding: Covalent modification of cysteine residues in the kinase active site, enhancing selectivity for mutant EGFR variants .
This dual mechanism reduces tumor proliferation and survival in preclinical models of non-small cell lung cancer (NSCLC) .
Research Applications and Biological Activity
Oncology
Azocan-3-amine hydrochloride has shown efficacy in EGFR-mutant NSCLC models, particularly in cases with acquired resistance to osimertinib. In vitro studies demonstrate a 50% inhibitory concentration (IC₅₀) of <100 nM against T790M/C797S double mutants, surpassing earlier inhibitors .
Chemical Biology
The compound serves as a scaffold for derivatization, enabling the synthesis of analogs with modified pharmacokinetic profiles. For example, fluorination at strategic positions enhances blood-brain barrier penetration, a priority in treating CNS metastases.
Comparative Analysis with Similar Inhibitors
Azocan-3-amine hydrochloride distinguishes itself from other ErbB inhibitors through its balanced potency against dual EGFR mutations.
Table 2: Comparison of ErbB Inhibitors
| Compound | Target Mutations | IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|
| Azocan-3-amine HCl | T790M, C797S | 85 | High for EGFR mutants |
| Osimertinib | T790M | 12 | Moderate for C797S |
| Rociletinib | T790M | 20 | Low for C797S |
This table highlights azocan-3-amine hydrochloride’s superior activity against recalcitrant mutations, positioning it as a candidate for third-line NSCLC therapy .
Future Directions and Challenges
Clinical Translation
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Toxicity Profiling: Preliminary data indicate dose-dependent hepatic toxicity in murine models, necessitating structural optimization.
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Combination Therapies: Synergy studies with immune checkpoint inhibitors (e.g., pembrolizumab) are underway to evaluate enhanced antitumor responses.
Synthetic Chemistry
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Stereoselective Synthesis: Development of enantioselective routes to isolate the biologically active (R)-enantiomer could improve therapeutic indices.
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